4-Methoxypyridin-3-ol
Overview
Description
4-Methoxypyridin-3-ol is a chemical compound that is part of various research studies due to its potential applications in the synthesis of complex organic molecules, including natural products and pharmaceuticals. It is a versatile intermediate that can be used to create a variety of functionalized pyridine derivatives.
Synthesis Analysis
The synthesis of compounds related to 4-Methoxypyridin-3-ol has been explored in several studies. For instance, methoxypyridines have been utilized in the total synthesis of Lycopodium alkaloids, such as lycoposerramine R, using an Eschenmoser Claisen rearrangement to create a key quaternary carbon center . Additionally, 3-Hydroxy-4-pyrones have been converted into 4-methoxy-3-oxidopyridinium ylides, which can undergo cycloaddition to synthesize azabicyclo[3.2.1]octane moieties, potentially leading to tropane alkaloids .
Molecular Structure Analysis
The molecular structure of 4-Methoxypyridin-3-ol derivatives has been characterized using various techniques. For example, the liquid crystalline behavior of certain methoxypyridine derivatives has been investigated, revealing that compounds with shorter chain lengths exhibit the nematic phase, while those with longer chains show the orthorhombic columnar phase. Single crystal X-ray analysis has shown that these compounds possess slightly non-planar unsymmetrical bent structures .
Chemical Reactions Analysis
Chemical reactions involving 4-Methoxypyridin-3-ol derivatives have been studied extensively. The synthesis of 4-methoxy-2,3,5-trimethylpyridine, a building block for gastric-acid inhibiting compounds, has been described, showcasing a new route with an overall yield of 43% . Moreover, the synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3,4]pyridine-1,3-diones has been achieved through nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methoxypyridin-3-ol derivatives have been characterized in several studies. For instance, a series of luminescent methoxypyridine derivatives have been synthesized, exhibiting good blue emission properties and showing potential as mesogens. Their electrochemical properties have also been studied, with one compound displaying a band gap of 1.89 eV . Additionally, hexadentate 3-hydroxypyridin-4-ones with high iron(III) affinity have been synthesized, demonstrating potential antimicrobial activity against MRSA and Pseudomonas strains .
Scientific Research Applications
Potent Inhibitor in Cancer Treatment
The compound (S)-1-((4-(3-(6-Amino-5-methoxypyridin-3-yl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-ol was identified as a potent inhibitor of the oncogenic kinase bRAF. Structural modifications of this compound, which contains a 3-methoxy-2-aminopyridine moiety, aimed to reduce its mutagenic potential and time-dependent drug-drug interaction, thereby enhancing its safety profile for therapeutic use in cancer treatment (Palmer et al., 2012).
Voltage-Gated Potassium Channel Blockers
4-Aminopyridine derivatives, including those with a methoxy group, have been studied as voltage-gated potassium channel blockers. They are potential candidates for therapy and imaging in conditions like multiple sclerosis. The methoxy derivative showed a specific potency in blocking these channels, indicating its potential application in therapeutic and diagnostic contexts (Rodríguez-Rangel et al., 2020).
DNA-Intercalating Agents
Compounds such as 4-hydroxymethyl-3-(alkylamino)acridines, which can be transformed into 4-methoxy derivatives, have been shown to interact with DNA. They exhibit notable reactivity and have been explored as a new class of DNA-intercalating agents, potentially useful in therapeutic applications (Charmantray et al., 2001).
Inhibition of Alpha(v)beta(3) Receptor
Compounds like 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid have been identified as potent inhibitors of the alpha(v)beta(3) receptor. These compounds, due to their high efficacy in in vivo models of bone turnover, have been selected for clinical development (Hutchinson et al., 2003).
Lycopodium Alkaloid Synthesis
Methoxypyridines have been used in the synthesis of Lycopodium alkaloids, offering a pathway to synthesize complex natural products like lycoposerramine R. They serve as masked pyridones in key synthetic steps, highlighting their utility in sophisticated organic synthesis (Bisai & Sarpong, 2010).
Chemoselective Demethylation
The chemoselective demethylation of methoxypyridine derivatives has been demonstrated, showcasing the synthetic versatility of these compounds. This process is valuable in the synthesis of complex molecules, including metabolic substances of medicinal agents like omeprazole (Makino et al., 2019).
properties
IUPAC Name |
4-methoxypyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-2-3-7-4-5(6)8/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKBAGPVKNQUOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454885 | |
Record name | 4-methoxypyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypyridin-3-ol | |
CAS RN |
153199-54-3 | |
Record name | 4-methoxypyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-4-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.